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Compound of Interest

Compound Name:
5-Bromo-4-methoxy-2-

methylbenzaldehyde

CAS No.: 1208795-91-8

Cat. No.: B2924202

Get Quote

Executive Summary & Strategic Context
Compound: 5-Bromo-4-methoxy-2-methylbenzaldehyde CAS: 115027-14-2 (Reference)

Role: Key intermediate in the synthesis of pharmaceuticals, particularly for modifying

phenethylamine backbones and developing protease-activated receptor (PAR) agonists.

The Challenge: In the synthesis of multisubstituted benzaldehydes, particularly via electrophilic

aromatic substitution (e.g., bromination of 4-methoxy-2-methylbenzaldehyde), regioselectivity is

the primary failure mode. The directing effects of the methoxy (strong activator, ortho/para) and

methyl (weak activator, ortho/para) groups often lead to mixtures of the 5-bromo (target) and 3-

bromo (impurity) isomers. Furthermore, distinguishing the target from its constitutional isomer,

5-bromo-2-methoxy-4-methylbenzaldehyde, is critical for supply chain verification.

This guide moves beyond simple data listing. It provides a comparative structural validation

framework, enabling researchers to definitively distinguish the target compound from its most

common synthetic byproducts and isomers using NMR, IR, and MS.
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Structural Analysis & Causality (The "Why")
The Regioisomer Problem
When brominating 4-methoxy-2-methylbenzaldehyde, the bromine prefers the position ortho to

the strong methoxy donor.

Position 5 (Target): Sterically accessible and activated by the methoxy group.

Position 3 (Alternative): Activated by the methoxy group but sterically crowded by the

adjacent methyl group and the methoxy group itself.

Diagnostic Logic:

Target (5-Br): The remaining aromatic protons (H-3 and H-6) are para to each other. They

will appear as singlets in the 1H NMR.

Alternative (3-Br): The remaining protons (H-5 and H-6) are ortho to each other. They will

appear as doublets (J ≈ 8.0 Hz).

The Constitutional Isomer Problem
Distinguishing 5-Bromo-4-methoxy-2-methylbenzaldehyde from 5-Bromo-2-methoxy-4-

methylbenzaldehyde.

Differentiation: In the target (4-OMe), the methoxy group is distant from the aldehyde. In the

isomer (2-OMe), the methoxy is ortho to the aldehyde.

Validation:1D-NOE Spectroscopy is the gold standard here. Irradiating the methoxy signal in

the 2-OMe isomer enhances the aldehyde proton signal. In the target, it does not.

Comparative Spectroscopic Data
Table 1: 1H NMR Distinctions (Predicted vs. Alternatives)
Solvent: CDCl₃, 400 MHz
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Feature
Target: 5-Br-4-OMe-

2-Me
Impurity: 3-Br Isomer

Isomer: 5-Br-2-OMe-

4-Me

Aromatic Splitting
Two Singlets (H-3, H-

6)

Two Doublets (H-5, H-

6, J~8Hz)
Two Singlets

Aldehyde (-CHO) ~10.1 ppm (s) ~10.2 ppm (s) ~10.3 ppm (s)

H-6 Shift

~7.95 ppm

(Deshielded by

CHO/Br)

~7.70 ppm (d) ~7.90 ppm

H-3/H-5 Shift
~6.80 ppm (Shielded

by OMe)
~7.00 ppm (d) ~6.90 ppm

NOE: OMe Irrad.
Enhancement at H-3

only
Enhancement at H-5

Enhancement at CHO

& H-3

Table 2: Infrared (IR) & Mass Spectrometry (MS)
Signatures
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Technique Parameter
Target
Characteristic

Explanation

FT-IR C=O Stretch 1685–1695 cm⁻¹

Conjugated aldehyde.

Lower freq than non-

conjugated due to aryl

ring.

FT-IR C-O Stretch 1250–1270 cm⁻¹
Strong aryl alkyl ether

stretch (Methoxy).

MS (EI) Molecular Ion m/z 228 / 230

1:1 ratio indicates one

Bromine atom (

:

).

MS (EI) Base Peak m/z 227 / 229

Loss of H• (Aldehyde

proton) is common in

benzaldehydes.

MS (EI) Fragment m/z 197 / 199 Loss of -OCH₃ (M-31).

Detailed Experimental Protocols
Protocol A: High-Resolution 1H NMR Characterization
Objective: Confirm regiochemistry via splitting patterns.

Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure

the solution is clear; filter through a cotton plug if particulate matter exists.

Acquisition:

Pulse Angle: 30° or 45°.

Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy).

Scans (NS): 16–64 scans.
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Processing:

Reference the residual CHCl₃ peak to 7.26 ppm.

Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Analysis Check:

Zoom into the aromatic region (6.5–8.5 ppm).

Pass Criteria: Observation of two distinct singlets.

Fail Criteria: Observation of doublets (indicates 3-bromo isomer).

Protocol B: 1D NOE Difference Experiment
Objective: Distinguish 2-OMe vs. 4-OMe substitution.

Sample Prep: Use a concentrated sample (~15–20 mg) in CDCl₃. Degas the sample by

bubbling N₂ for 2 minutes to remove paramagnetic O₂ (which quenches NOE).

Setup: Select the Methoxy methyl peak (~3.9 ppm) as the irradiation target.

Acquisition:

Run a control scan (off-resonance irradiation).

Run the irradiation scan (on-resonance at 3.9 ppm).

Subtract the two spectra.

Interpretation:

Positive Result (Target): Enhancement of the aromatic proton at ~6.8 ppm (H-3). NO

enhancement of the aldehyde peak.

Negative Result (Isomer): Enhancement of the aldehyde peak at ~10.3 ppm (indicates

OMe is at position 2).
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Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the compound structure,

prioritizing the exclusion of isomers.
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Unknown Sample
(Suspected 5-Br-4-OMe-2-Me)

Step 1: Mass Spectrometry
(Check Isotope Pattern)

1:1 Ratio (228/230)?

Step 2: 1H NMR (Aromatic Region)
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Caption: Logical workflow for distinguishing 5-Bromo-4-methoxy-2-methylbenzaldehyde from

its common regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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